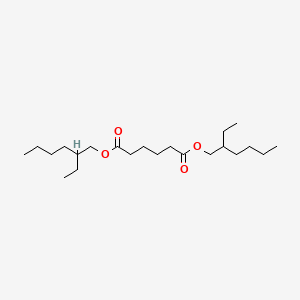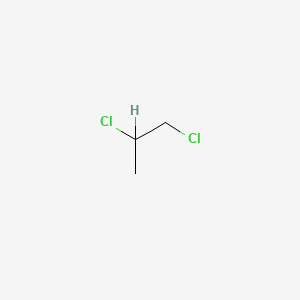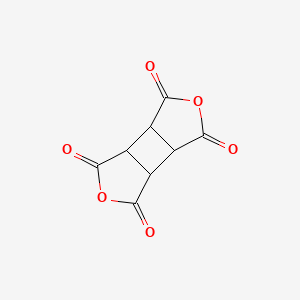
disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate” is a chemical substance cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of this compound involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and controlled environments to ensure the desired chemical reactions occur efficiently. For example, the preparation might involve the use of liquid nitrogen for quenching, trypsinization for harvesting, and sonication for cracking . Additionally, microwave-assisted acid digestion using aqua regia followed by a two-step dilution procedure is another method used in the preparation of similar compounds .
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory methods to accommodate larger quantities. This often requires the use of industrial-grade equipment and adherence to stringent safety and quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions under which these reactions occur can vary, but they often require precise control of temperature, pressure, and pH to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, fragmentation reactions using electrospray ionization mass spectrometry can yield various structural elucidations and characterizations of synthetic and natural products .
科学研究应用
The compound “disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and interactions. In medicine, the compound is explored for its potential therapeutic effects and as a diagnostic tool. Additionally, it has industrial applications in the development of new materials and chemical products.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, similar compounds like tranexamic acid competitively inhibit the activation of plasminogen to plasmin, thereby reducing fibrinolysis . The exact mechanism of action for “disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate” would involve detailed studies to identify its molecular targets and the pathways it influences.
相似化合物的比较
Similar Compounds: Similar compounds to “disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate” include other chemical substances with comparable structures and properties. Examples include tranexamic acid, zoledronic acid, and aminocaproic acid .
Uniqueness: What sets “this compound” apart from these similar compounds is its unique chemical structure and the specific applications it is suited for. While other compounds may share some properties, “this compound” offers distinct advantages in certain research and industrial contexts.
Conclusion
The compound “this compound” is a versatile chemical substance with significant potential in various scientific fields. Its unique properties and the ability to undergo diverse chemical reactions make it a valuable tool for researchers and industry professionals alike.
属性
IUPAC Name |
disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.2Na/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZUOCJOEUNDEK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClNNa2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














